6-chloro-N-propylpyridine-3-sulfonamide
Overview
Description
6-chloro-N-propylpyridine-3-sulfonamide is a synthetic compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.7 g/mol.
Preparation Methods
The synthesis of 6-chloro-N-propylpyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. Industrial production methods may involve the use of microwave irradiation to enhance the reaction rate and yield . Additionally, the combination of reagents such as hydrogen peroxide and thionyl chloride can be used for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which are then reacted with amines to form sulfonamides .
Chemical Reactions Analysis
6-chloro-N-propylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents, and nucleophiles for substitution reactions.
Scientific Research Applications
6-chloro-N-propylpyridine-3-sulfonamide has a wide range of scientific research applications:
Pharmaceuticals: It is studied for its potential use as a drug candidate due to its sulfonamide group, which is known for its antimicrobial properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological systems.
Material Science: It is investigated for its potential use in the synthesis of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-N-propylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to antimicrobial or pesticidal effects .
Comparison with Similar Compounds
6-chloro-N-propylpyridine-3-sulfonamide can be compared with other sulfonamide compounds, such as:
- 6-chloro-N-methylpyridine-3-sulfonamide
- 6-chloro-N-ethylpyridine-3-sulfonamide
- 6-chloro-N-butylpyridine-3-sulfonamide These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the sulfonamide nitrogen. The uniqueness of this compound lies in its specific alkyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-N-propylpyridine-3-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-5-11-14(12,13)7-3-4-8(9)10-6-7/h3-4,6,11H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFFFMQXIXROT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279825 | |
Record name | 6-Chloro-N-propyl-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54864-88-9 | |
Record name | 6-Chloro-N-propyl-3-pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54864-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-propyl-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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